Jak1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak1-IN-4 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family involved in the JAK/STAT signaling pathway. This pathway plays a crucial role in various cellular processes, including immune response, cell growth, and differentiation. Inhibition of JAK1 has therapeutic potential in treating inflammatory and autoimmune diseases, as well as certain cancers .
Preparation Methods
The synthesis of Jak1-IN-4 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a pyrrolopyridine core, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Jak1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings Major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives with potential biological activities.
Scientific Research Applications
Jak1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of JAK1 inhibition on cell signaling, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JAK/STAT pathway
Mechanism of Action
Jak1-IN-4 exerts its effects by selectively inhibiting the enzymatic activity of JAK1. This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, thereby blocking downstream signaling events. The molecular targets of this compound include the ATP-binding site of JAK1, where it competes with ATP to inhibit kinase activity. This disruption of the JAK/STAT pathway leads to reduced expression of pro-inflammatory cytokines and other mediators involved in disease pathogenesis .
Comparison with Similar Compounds
Jak1-IN-4 is compared with other JAK inhibitors, such as tofacitinib, ruxolitinib, and baricitinib. While these compounds also target the JAK/STAT pathway, this compound is unique in its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2). This selectivity reduces the risk of off-target effects and enhances its therapeutic potential . Similar compounds include:
Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.
Ruxolitinib: A selective inhibitor of JAK1 and JAK2, used primarily for myelofibrosis and polycythemia vera.
Baricitinib: A selective inhibitor of JAK1 and JAK2, approved for the treatment of rheumatoid arthritis
Properties
Molecular Formula |
C26H32FN9O2 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2R)-2-[(3R)-3,4-dimethylpiperazin-1-yl]-N-[3-[5-fluoro-2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]propanamide |
InChI |
InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1 |
InChI Key |
HKMXSVZYKLTDAP-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C)[C@H](C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |
Canonical SMILES |
CC1CN(CCN1C)C(C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.